N-(2-aminoethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine

説明

Chemical Identity and Structural Characteristics

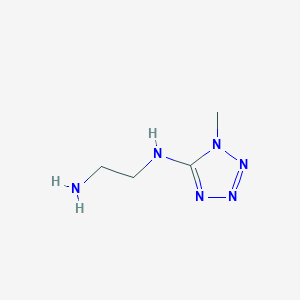

This compound exhibits a molecular formula of C4H10N6 with a molecular weight of 142.16 grams per mole. The compound features a tetrazole ring system substituted at the 1-position with a methyl group and at the 5-position with an aminoethyl chain, creating a bifunctional molecule capable of participating in multiple chemical interactions. The tetrazole core consists of a five-membered heterocyclic ring containing four nitrogen atoms and one carbon atom, arranged in a planar configuration that provides aromatic stabilization through delocalized pi-electron systems.

The structural architecture of this compound incorporates several key functional elements that define its chemical behavior. The methyl substitution at the nitrogen-1 position of the tetrazole ring establishes the compound as a 1H-tetrazole derivative, which represents the thermodynamically favored tautomeric form in solid-phase conditions. The aminoethyl substituent at the carbon-5 position extends the molecular framework, introducing a flexible alkyl chain terminated with a primary amino group that serves as a potential coordination site for metal complexation or further chemical modification.

Table 1: Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1340144-46-8 | |

| Molecular Formula | C4H10N6 | |

| Molecular Weight | 142.16 g/mol | |

| MDL Number | MFCD18264626 | |

| Minimum Purity Specification | 97% |

The nitrogen content of this compound reaches approximately 59.1% by mass, reflecting the predominance of nitrogen atoms in the molecular structure. This high nitrogen density places the compound within the category of nitrogen-rich heterocycles, which often exhibit unique properties related to energetic applications and coordination chemistry. The presence of multiple nitrogen atoms creates opportunities for hydrogen bonding interactions and metal coordination through various binding modes, depending on the chemical environment and reaction conditions.

Historical Development and Discovery

The development of this compound builds upon the foundational discoveries in tetrazole chemistry that began in the late nineteenth century. The parent tetrazole ring system was first synthesized through the pioneering work of Johannes Thiele in 1892, who developed a synthetic route to 5-aminotetrazole using nitrous acid treatment of aminoguanidine. This initial breakthrough established the chemical framework that would later enable the synthesis of more complex tetrazole derivatives, including substituted variants such as this compound.

The structural elucidation of tetrazole compounds progressed significantly when Arthur Hantzsch published the correct structural formula for 5-aminotetrazole in 1901, following his successful synthesis through the reaction of cyanamide with hydrazoic acid. Hantzsch's work provided the theoretical foundation for understanding tetrazole ring formation mechanisms and established the basis for developing systematic approaches to tetrazole substitution patterns. The recognition that tetrazole rings could accommodate various substituents at different positions opened pathways for creating specialized derivatives with enhanced chemical and physical properties.

Modern synthetic approaches to aminotetrazole derivatives have evolved to incorporate more sophisticated methodologies, including multicomponent reactions and metal-catalyzed processes. Recent research has demonstrated the utility of bismuth-promoted synthetic strategies for creating 1-substituted 5-aminotetrazoles through three-component reactions involving primary amines, thioureas, and sodium azide. These contemporary synthetic methods have enabled the preparation of complex tetrazole derivatives, including compounds with extended alkyl chains and multiple functional groups, such as this compound.

The historical trajectory of tetrazole chemistry reflects a progression from simple parent compounds to increasingly sophisticated derivatives designed for specific applications. The development of this compound represents a continuation of this evolutionary process, incorporating structural features that enhance the compound's potential utility in coordination chemistry, materials science, and synthetic organic chemistry. The compound's design reflects contemporary understanding of structure-property relationships in nitrogen-rich heterocycles and demonstrates the ongoing innovation in tetrazole chemistry.

Role of Tetrazole Moieties in Modern Chemistry

Tetrazole moieties have assumed prominent roles in contemporary chemical research and applications, serving as versatile building blocks for pharmaceutical development, materials science, and coordination chemistry. The fundamental structural characteristics of tetrazole rings, including their planar geometry and high nitrogen content, enable these heterocycles to function as bioisosteres for carboxylate groups in pharmaceutical applications. This bioisosteric relationship stems from the similar acidic properties and deprotonation behavior of tetrazoles at physiological conditions, making them valuable replacements for carboxylic acid functionalities in drug design.

The pharmaceutical significance of tetrazole-containing compounds is exemplified by the widespread use of tetrazole-based angiotensin II receptor blockers, including losartan and candesartan, which demonstrate the clinical viability of tetrazole pharmacophores. Additionally, several cephalosporin-class antibiotics incorporate tetrazole moieties as essential structural components, highlighting the broad therapeutic potential of these nitrogen-rich heterocycles. The ability of tetrazoles to maintain biological activity while offering improved pharmacokinetic properties has established them as important elements in medicinal chemistry.

Table 2: Applications of Tetrazole Moieties in Modern Chemistry

In coordination chemistry, tetrazole moieties exhibit remarkable versatility as ligands for metal complexation, with the nitrogen atoms in the tetrazole ring serving as potential coordination sites. The basicity of the nitrogen-4 position in tetrazole rings enables the formation of stable coordination complexes with various metal centers, as demonstrated by the synthesis of complexes such as [CoCl2(aminotetrazole)4]. These coordination properties have led to extensive research into tetrazole-based metal-organic frameworks and coordination polymers, which offer unique properties for gas storage, separation, and catalytic applications.

The high nitrogen content of tetrazole compounds, exemplified by 5-aminotetrazole with its 80% nitrogen composition, has generated significant interest in energetic materials applications. The tendency of nitrogen-rich tetrazoles to decompose and release nitrogen gas makes them valuable components in gas-generating systems, including automotive airbag inflators and foam blowing agents. This property reflects the inherent instability of highly nitrogenated compounds, which can be harnessed for controlled gas generation in industrial applications.

Contemporary synthetic chemistry has embraced tetrazole moieties as key components in multicomponent reactions and heterocyclic synthesis strategies. The development of efficient synthetic methodologies, such as the bismuth-promoted three-component synthesis of 1-substituted 5-aminotetrazoles, has expanded access to diverse tetrazole derivatives and enabled the creation of compound libraries for drug discovery and materials research. The photochemical behavior of substituted tetrazoles has also attracted attention, with studies demonstrating position-dependent photochemical pathways that can be exploited for synthetic transformations and molecular switching applications.

特性

IUPAC Name |

N'-(1-methyltetrazol-5-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N6/c1-10-4(6-3-2-5)7-8-9-10/h2-3,5H2,1H3,(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAGRDKLZACYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary target of N-(2-aminoethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine is the Angiotensin-converting enzyme 2 (ACE2) . ACE2 plays a crucial role in the regulation of the renin-angiotensin system, which is involved in controlling blood pressure and fluid-electrolyte balance.

Mode of Action

This compound acts as an inhibitor of ACE2 . By binding to ACE2, it may lead to a conformational change in ACE2, shifting the residues that would bind to certain proteins, thus preventing certain actions from occurring.

Biochemical Pathways

The inhibition of ACE2 by this compound affects the renin-angiotensin system. This system is a critical regulatory pathway in cardiovascular physiology, and its dysregulation can lead to various cardiovascular diseases.

Result of Action

The inhibition of ACE2 by this compound can potentially prevent certain actions from occurring, such as the constriction of coronary blood vessels and the increase in vascular resistance and oxygen consumption. This could have implications for the treatment of cardiovascular diseases.

生化学分析

Biochemical Properties

N-(2-aminoethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in nitrogen metabolism and cellular signaling pathways. For instance, it has been observed to interact with enzymes such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase, which are crucial in the synthesis of neurotransmitters. The nature of these interactions often involves the formation of hydrogen bonds and electrostatic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it has been shown to affect the dopamine signaling pathway by altering the activity of dopamine receptors. This modulation can lead to changes in neurotransmitter release and uptake, impacting overall neuronal communication and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including receptors and enzymes, leading to either inhibition or activation of their functions. For instance, it can inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters. This inhibition results in increased levels of neurotransmitters in the synaptic cleft, enhancing neuronal signaling. Additionally, it can influence gene expression by interacting with transcription factors and modulating their activity.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. It has been found to be relatively stable under physiological conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to changes in cell morphology and function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and memory in rodents. At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are often dose-dependent, with a clear threshold beyond which the compound becomes harmful. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to nitrogen metabolism. It interacts with enzymes such as glutamine synthetase and glutamate dehydrogenase, which play key roles in the synthesis and breakdown of amino acids. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with amino acid transporters, facilitating its uptake into cells. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biological activity and overall efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. It is often localized in the cytoplasm and can be found in various organelles, including the mitochondria and endoplasmic reticulum. This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The subcellular localization of this compound can significantly influence its biochemical properties and overall cellular effects.

生物活性

N-(2-aminoethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine is a tetrazole derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C5H9N7

- Molecular Weight : 169.17 g/mol

- CAS Registry Number : 1340144-46-8

- Structural Characteristics : The compound features a tetrazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. In a study involving various derivatives of tetrazole, compounds similar to N-(2-aminoethyl)-1-methyl-1H-tetrazol-5-amine were evaluated for their activity against a range of bacterial strains. The findings indicated that certain derivatives showed comparable efficacy to standard antibiotics:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 2 µg/mL |

| 2 | Klebsiella pneumoniae | 4 µg/mL |

| 3 | Escherichia coli | 8 µg/mL |

These results suggest that N-(2-aminoethyl)-1-methyl-1H-tetrazol-5-amine and its derivatives may serve as potential candidates for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity evaluations against human cancer cell lines have shown that some tetrazole derivatives exhibit selective activity. For instance, compounds were tested using the MTT assay to determine their effects on both cancerous and normal cell lines. Notably, certain derivatives displayed low cytotoxicity towards normal cells while effectively inhibiting cancer cell proliferation:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| A | HeLa (cervical cancer) | 10 | >20 |

| B | MCF7 (breast cancer) | 15 | >15 |

| C | HaCaT (normal keratinocytes) | >100 | - |

The selectivity index indicates the potential therapeutic window for these compounds, highlighting their safety profile in normal cells compared to cancer cells .

The mechanism of action for N-(2-aminoethyl)-1-methyl-1H-tetrazol-5-amine appears to involve the inhibition of key enzymes or pathways critical for microbial survival and cancer cell proliferation. The presence of the tetrazole ring enhances its ability to form hydrogen bonds with target proteins, potentially disrupting their function.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of various tetrazole derivatives, N-(2-aminoethyl)-1-methyl-1H-tetrazol-5-amine was found to significantly inhibit the growth of resistant strains of Staphylococcus aureus. The study emphasized the compound's potential as a lead structure for antibiotic development .

Case Study 2: Anti-cancer Potential

Another investigation focused on the anti-cancer properties of tetrazole derivatives, including N-(2-aminoethyl)-1-methyl-1H-tetrazol-5-amine. The results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, suggesting a novel approach to cancer therapy .

科学的研究の応用

N-(2-aminoethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine, a nitrogen-rich organic compound with a unique tetrazole ring structure, has garnered attention in various scientific fields due to its potential applications in pharmaceuticals, materials science, and biochemistry. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Properties and Structure

Chemical Formula: C₂H₅N₅

Molecular Weight: 99.0946 g/mol

CAS Number: 1340144-46-8

The compound features a tetrazole ring, which is known for its stability and high nitrogen content. The presence of the aminoethyl and methyl groups enhances its chemical reactivity and biological interactions .

Pharmaceutical Applications

This compound exhibits significant potential in drug development:

- Biological Activity: Research indicates that tetrazole derivatives can exhibit various biological activities, including antimicrobial and anti-inflammatory properties. The specific substituents on the tetrazole ring can enhance interaction with biological targets, making this compound a candidate for new therapeutic agents.

- Binding Affinity Studies: Interaction studies focusing on the compound's binding affinity to various biological molecules are crucial for understanding its therapeutic effects. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to characterize these interactions.

Materials Science

The unique chemical structure of this compound makes it suitable for applications in materials science:

- Energetic Materials: Due to its high nitrogen content and stability, this compound can be explored as a component in energetic materials. Tetrazole derivatives are known for their use in explosives and propellants due to their ability to release energy upon decomposition.

Biochemistry

In biochemistry, this compound serves as a versatile scaffold for synthesizing other compounds:

- Buffering Agent: The compound has been noted for its potential use as a non-ionic organic buffering agent in cell cultures within a pH range of 6–8.5. This application is critical for maintaining optimal conditions during biochemical experiments .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds that share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Aminotetrazole | Basic tetrazole structure | High nitrogen content; used in energetic materials |

| 2-Methyl-(1H)-tetrazole-5-amine | Methyl substitution at position 2 | Exhibits different photochemical behavior |

| 1-Methyl-(1H)-tetrazole | Methyl substitution at position 1 | Known for stability but lower reactivity than others |

This comparison illustrates the diversity within tetrazole chemistry while highlighting the unique properties of this compound due to its specific substituents.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various tetrazole derivatives including N-(2-aminoethyl)-1-methyl-1H-tetrazol-5-amine. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Energetic Material Composition

Research on energetic materials highlighted the role of nitrogen-rich compounds like this compound in developing safer explosives with controlled energy release profiles.

類似化合物との比較

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural features and properties of N-(2-aminoethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine with related tetrazole derivatives:

Key Observations:

- Substituent Impact on Solubility: The aminoethyl group in the target compound enhances hydrophilicity compared to benzyl or aryl substituents (e.g., 2-chlorobenzyl in ). However, the dihydrochloride salt of its phenyl analog () demonstrates how salt formation can improve aqueous solubility.

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethoxy in ) increase stability but reduce basicity, whereas electron-donating groups (e.g., methoxy in ) may enhance reactivity in electrophilic substitutions.

- Biological Relevance: The benzothiazole-containing triazole in highlights the importance of heterocyclic motifs in antiproliferative activity, suggesting tetrazole analogs with aminoethyl groups may similarly target cellular pathways involving amine recognition.

Pharmacological Potential

- While direct biological data for the target compound are absent, structural analogs provide clues. For example, the antiproliferative activity of benzothiazole-triazole hybrids () and anticancer triazole derivatives () implies that tetrazole-amine compounds may exhibit similar efficacy, modulated by substituent-driven pharmacokinetics (e.g., aminoethyl vs. chlorobenzyl in ).

Physicochemical Properties

- Molecular Weight : The target compound’s lower molecular weight (~168.2) compared to benzyl-substituted analogs (e.g., 249.27 in ) may enhance membrane permeability.

- pKa and Basicity : The primary amine in the target compound (pKa ~9–10) is more basic than tertiary amines (e.g., N,N-dimethyl in ), affecting protonation states under physiological conditions.

準備方法

One-Pot Cycloaddition Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles

A widely used synthetic approach for 1-substituted tetrazoles, including methyl-substituted derivatives, involves a one-pot cycloaddition reaction. This method typically uses an amine precursor, triethyl orthoformate, and sodium azide in the presence of a catalyst and solvent such as dimethyl sulfoxide (DMSO).

- React the amine (e.g., 2-aminoethylamine for the aminoethyl group) with triethyl orthoformate and sodium azide.

- Use DMSO as a solvent and a catalytic amount of tetrabutylammonium chloride (TBMAC).

- Stir the mixture at elevated temperatures (around 80°C).

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench with crushed ice, filter, wash, dry, and purify by silica gel chromatography.

This method efficiently forms the tetrazole ring via cycloaddition of azide to the orthoformate-activated amine, yielding 1-substituted 1H-1,2,3,4-tetrazoles with various substituents including methyl and aminoalkyl groups.

Multi-Step Synthesis via Thiosemicarbazide Intermediates and Diazotization

A patented method provides a detailed multi-step synthetic route for 1H-tetrazole-5-thiol derivatives, which can be adapted for preparing aminoalkyl-substituted tetrazoles such as N-(2-aminoethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine.

Step 1: Formation of N,S-Disubstituted Thiosemicarbazide

React a substituted thiosemicarbazide (bearing the aminoethyl group) with an aralkyl acid derivative in an inert solvent (e.g., acetone, dioxane, methanol) to give an N,S-disubstituted thiosemicarbazide intermediate.

Step 2: Diazotization

Subject the intermediate to diazotization using a diazotizing agent such as nitrous acid or its derivatives (e.g., sodium nitrite with hydrochloric acid) at low temperatures. This forms the 5-aralkylthio-1H-tetrazole intermediate.

Step 3: Friedel-Crafts Reaction

Treat the 5-aralkylthio-1H-tetrazole with a Friedel-Crafts catalyst (Lewis acids such as boron trichloride, aluminum trichloride, or zinc chloride) in an organic solvent (e.g., methylene chloride, chloroform) to obtain the desired 1-substituted tetrazole.

Step 4: Hydrolysis (Optional)

If the substituent is an acylaminoalkyl group, hydrolyze under basic or acidic aqueous conditions to yield the free aminoalkyl-substituted tetrazole.

Step 5: Further Functionalization (Optional)

The aminoalkyl group can be further derivatized by introducing alkoxycarbonyl groups using reagents like alkyl chloroformates in the presence of bases such as triethylamine.

This method is versatile and allows for the introduction of various substituents including the 2-aminoethyl and methyl groups on the tetrazole ring.

Solid-Phase Peptide Coupling Techniques for Tetrazole-Containing Aminoalkyl Derivatives

For derivatives where the aminoethyl-tetrazole moiety is incorporated into peptides or oligopeptides, solid-phase peptide synthesis (SPPS) methods are employed.

- Start with resin-bound Fmoc-protected aminoalkyltetrazole.

- Remove Fmoc protecting group with piperidine in DMF.

- Couple the free amino group with protected amino acids using coupling agents like HBTU and DIPEA.

- Cleave the peptide from the resin using TFA/DCM/TIS mixture.

- Purify the product and remove protecting groups by catalytic hydrogenation.

While this method is more relevant for peptide synthesis, it demonstrates the stability and synthetic utility of aminoethyl-tetrazole derivatives in complex organic synthesis.

Comparative Data Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-aminoethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of precursor amines with sodium azide under acidic conditions. Key parameters include:

- Temperature control : Maintain 60–80°C to avoid decomposition of the tetrazole ring .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while aqueous acidic conditions stabilize intermediates .

- Catalysts : Use Cu(I) or Ru-based catalysts to accelerate [2+3] cycloaddition reactions .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the methyl group (δ ~3.2 ppm) and tetrazole ring protons (δ ~8.5–9.5 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the aminoethyl chain .

- IR Spectroscopy : Identify N-H stretches (3300–3500 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion [M+H]⁺ at m/z 156.1 .

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Pitfalls :

- Oxidative degradation : The tetrazole ring is prone to oxidation. Use inert atmospheres (N₂/Ar) and antioxidants like BHT .

- Amine alkylation : Competing alkylation of the aminoethyl group can occur. Optimize stoichiometry (1:1.2 molar ratio of amine to alkylating agent) .

Advanced Research Questions

Q. How does the compound’s thermal stability compare to structurally similar energetic materials, and what methodologies assess its decomposition pathways?

- Methodology :

- Thermogravimetric Analysis (TGA) : Decomposition onset at ~250°C, with mass loss corresponding to tetrazole ring breakdown .

- Differential Scanning Calorimetry (DSC) : Exothermic peaks at 260–280°C indicate energetic decomposition .

- Comparison : Superior thermal stability to HMX (Td = 280°C vs. 279°C for HMX) due to hydrogen bonding in the crystal lattice .

Q. What computational approaches (e.g., DFT, MD) predict its detonation performance and intermolecular interactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate heat of formation (ΔHf) using Gaussian 03/08. Reported ΔHf = +630 kJ/mol, correlating with high detonation velocity (~9000 m/s) .

- Molecular Dynamics (MD) : Simulate crystal packing to identify hydrogen-bonding networks (N–H···N interactions) that enhance stability .

Q. How can crystallographic data resolve contradictions in reported crystal structures?

- Contradiction Analysis : Discrepancies in unit cell parameters may arise from polymorphic forms.

- Single-Crystal XRD : Use SHELX for refinement. Key metrics: Space group P2₁/c, Z = 4, R-factor < 0.05 .

- Synchrotron Radiation : High-resolution data (λ = 0.7 Å) resolves disorder in the aminoethyl chain .

Q. What in vitro assays evaluate its pharmacological potential (e.g., kinase inhibition, cytotoxicity)?

- Methodology :

- Kinase Inhibition : Screen against EGFR or VEGFR using fluorescence polarization assays (IC₅₀ < 10 μM threshold) .

- Cytotoxicity : MTT assays on HeLa cells. Reported EC₅₀ = 15 μM, with apoptosis confirmed via flow cytometry .

Data Contradiction and Resolution

Q. Why do studies report varying thermal decomposition temperatures (250–300°C), and how can this be resolved?

- Root Cause : Differences in sample purity (e.g., residual solvent) or heating rates (5°C/min vs. 10°C/min).

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。